
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol is an organic compound with a complex structure that includes phenyl groups, a methyl group, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenyl-2-propanone with cyclopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenyl-2-propanone: A precursor in the synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethylidene)aminopropanol.
1,1-Diphenyl-2-methylpropane: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
78110-04-0 |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-(1-cyclopropylethylideneamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H25NO/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,16,18,23H,13-15H2,1-2H3 |
InChI-Schlüssel |
BOGQPJQEDBSNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



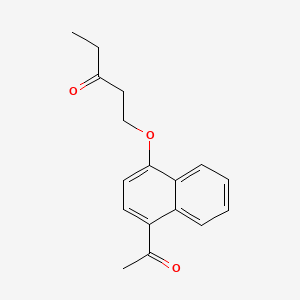
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
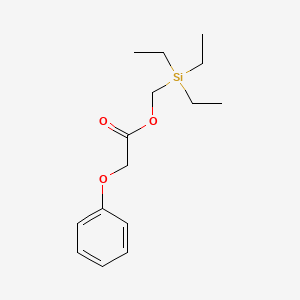
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
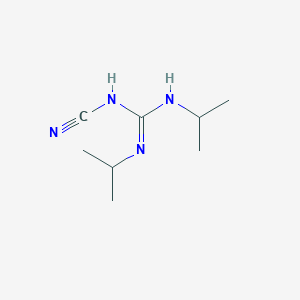

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
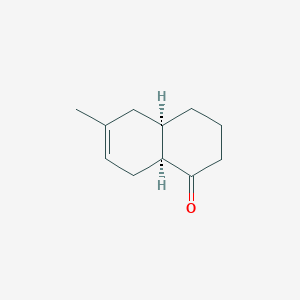
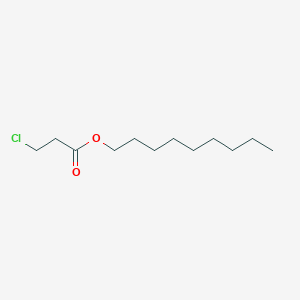
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
